An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-formylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-formylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-6-fluoro-3-formylbenzoic acid, a trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the core structural features, predicted physicochemical parameters, and detailed experimental protocols for their empirical validation. The guide emphasizes the causal relationships between the compound's unique substitution pattern and its chemical behavior, offering field-proven insights into its reactivity, stability, and spectroscopic characteristics. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: A Molecule of Strategic Importance
2-Chloro-6-fluoro-3-formylbenzoic acid is a synthetic organic compound characterized by a benzoic acid core trisubstituted with a chlorine atom, a fluorine atom, and a formyl (aldehyde) group. This specific arrangement of functional groups—a carboxylic acid, an aldehyde, and halogen atoms on an aromatic ring—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.
The presence of halogens can significantly influence a molecule's pharmacokinetic profile, enhancing properties such as lipophilicity and metabolic stability, which are critical in drug design.[1][2] The aldehyde and carboxylic acid functionalities offer orthogonal handles for a variety of chemical transformations, including amidation, esterification, and carbon-carbon bond-forming reactions.[3] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective application in the synthesis of novel therapeutic agents.
Molecular Structure and Core Physicochemical Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This section details the structural and core physical properties of 2-Chloro-6-fluoro-3-formylbenzoic acid.
Chemical Structure and Calculated Properties
The IUPAC name for the compound is 2-Chloro-6-fluoro-3-formylbenzoic acid. Its structure and key calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 1131605-23-6 | [4][5] |
| Molecular Formula | C₈H₄ClFO₃ | [4] |
| Molecular Weight | 202.57 g/mol | [4] |
| Canonical SMILES | O=CC1=C(F)C(Cl)=C(C=C1)C(=O)O | [4] |
Melting Point: Prediction and Experimental Determination
The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For 2-Chloro-6-fluoro-3-formylbenzoic acid, the presence of a carboxylic acid group allows for strong hydrogen bonding, typically leading to the formation of dimers. This, combined with the polar C-Cl, C-F, and C=O bonds, suggests a relatively high melting point for a molecule of its size.
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Predicted Melting Point: Based on structurally similar compounds such as 2-Fluoro-6-methylbenzoic acid (124-125 °C) and 2-Chloro-6-fluorobenzoic acid (156-159 °C), the melting point of the title compound is anticipated to be in the range of 160-180 °C .[6] The additional polar aldehyde group is expected to increase crystal lattice energy, thus raising the melting point.
This protocol describes a self-validating system for accurate melting point determination.
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Sample Preparation: A small amount of the crystalline sample is finely powdered on a watch glass. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the material into the sealed end.
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Apparatus Setup: The packed capillary is placed in a calibrated melting point apparatus (e.g., Mel-Temp).
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Rapid Preliminary Measurement: The temperature is increased rapidly (10-15 °C/min) to determine an approximate melting range.
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Accurate Measurement: A fresh sample is prepared. The apparatus is heated to approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min.
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Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the sample is completely liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).
Solubility Profile: Prediction and Experimental Evaluation
The solubility of 2-Chloro-6-fluoro-3-formylbenzoic acid is governed by the interplay of its polar functional groups (carboxylic acid, aldehyde) and the relatively nonpolar, halogenated benzene ring. The principle of "like dissolves like" provides a predictive framework.
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Predicted Solubility:
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Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with these solvents. However, the overall aromatic character and the presence of halogens will limit aqueous solubility. It is expected to be sparingly soluble in cold water but more soluble in hot water and lower alcohols.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to favorable dipole-dipole interactions.
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Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the molecule's overall polarity.
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Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid will be deprotonated to form a highly polar carboxylate salt, leading to high solubility.
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Sample Preparation: Add approximately 20-30 mg of the compound to a series of labeled test tubes.
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Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, acetone, toluene, 5% NaOH, 5% HCl).
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Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid dissolves completely, partially, or not at all.
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Heating: For tubes showing partial or no solubility, gently warm the mixture to observe the effect of temperature.
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Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble. The formation of a clear solution indicates solubility.
Acidity and pKa
The acidity of the carboxylic acid group is a key chemical parameter, influencing its reactivity and its behavior in biological systems. The pKa is a quantitative measure of this acidity.
Predicted pKa
The pKa of benzoic acid in water is approximately 4.2. The substituents on the aromatic ring of 2-Chloro-6-fluoro-3-formylbenzoic acid will modulate this value. The Hammett equation provides a framework for understanding these substituent effects.[7][8][9]
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Inductive Effects: Both chlorine and fluorine are highly electronegative and will withdraw electron density from the aromatic ring through the sigma bonds (a -I effect). This stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity (lowering the pKa).
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Resonance Effects: The formyl group (-CHO) is an electron-withdrawing group through resonance (a -M effect), which also stabilizes the carboxylate anion and increases acidity.
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Combined Effect: The cumulative electron-withdrawing effects of the chloro, fluoro, and formyl groups are expected to make 2-Chloro-6-fluoro-3-formylbenzoic acid a significantly stronger acid than unsubstituted benzoic acid. The predicted pKa is likely to be in the range of 2.5 - 3.5 .
Diagram 3.1: Logical Flow for pKa Prediction
Caption: Key reaction pathways for the functional groups of the title compound.
Stability and Storage
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Stability: The compound is expected to be a stable solid under standard laboratory conditions. Aldehydes can be susceptible to air oxidation over time, potentially forming the corresponding dicarboxylic acid. [10]* Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. [1][2][11]The specific substitution pattern of 2-Chloro-6-fluoro-3-formylbenzoic acid makes it a valuable precursor for synthesizing a variety of bioactive molecules.
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Scaffold for Heterocyclic Synthesis: The aldehyde and carboxylic acid groups can be used in tandem to construct heterocyclic ring systems, which are common motifs in many drug molecules.
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Fragment-Based Drug Design: As a "fragment," this molecule possesses key features (aromatic ring, hydrogen bond donors/acceptors, halogen substituents) that can be used to probe the binding pockets of biological targets.
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Precursor for Active Pharmaceutical Ingredients (APIs): Similar structures, such as 2-fluoro-6-methylbenzoic acid, are used in the synthesis of API's like EGFR inhibitors. [6]The title compound can serve a similar role in the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies.
Conclusion
2-Chloro-6-fluoro-3-formylbenzoic acid is a molecule with a rich and versatile chemical profile. While specific experimental data is not widely published, its physicochemical properties can be reliably predicted based on the well-understood principles of organic chemistry and data from closely related analogs. The protocols detailed in this guide provide a robust framework for the empirical determination of its key characteristics, enabling researchers to confidently utilize this valuable building block in their synthetic and drug discovery endeavors. The strategic combination of its functional groups ensures its continued relevance in the development of novel chemical entities with therapeutic potential.
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